molecular formula C20H24N2O3S B6571299 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-35-9

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571299
CAS RN: 946292-35-9
M. Wt: 372.5 g/mol
InChI Key: LCCGVHZCOCOKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (MTSB) is a synthetic molecule that has been widely studied in scientific research due to its unique chemical structure, which allows for a wide range of applications in various fields. MTSB has been used in various studies for its ability to act as an inhibitor of enzymes, and its ability to interact with cell membranes. In addition, MTSB has been used in drug delivery systems and cancer treatments, as well as in the study of other biological processes.

Mechanism of Action

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is able to interact with cell membranes, and has been found to inhibit the activity of enzymes. It has also been found to interact with proteins, and to alter the activity of signal transduction pathways. Additionally, this compound has been found to interact with DNA and RNA, and to alter gene expression.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to interact with cell membranes. Additionally, it has been found to interact with proteins, and to alter the activity of signal transduction pathways. It has also been found to interact with DNA and RNA, and to alter gene expression.

Advantages and Limitations for Lab Experiments

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several advantages for use in laboratory experiments. It is a synthetic molecule, which makes it relatively easy to synthesize and purify. Additionally, it is able to interact with cell membranes, and has been found to inhibit the activity of enzymes. It also has the ability to interact with proteins, and to alter the activity of signal transduction pathways. However, there are some limitations to its use in laboratory experiments. This compound has been found to be toxic at higher concentrations, and it may interact with other molecules in the environment.

Future Directions

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of potential future applications. It could be used in the development of new drug delivery systems, and in the study of other biological processes, such as signal transduction, gene expression, and cell proliferation. Additionally, it could be used in cancer treatments, as it has been found to interact with cell membranes and inhibit the growth of cancer cells. Finally, it could be used in the development of new enzymes or other proteins, as it has been found to interact with proteins and alter their activity.

Synthesis Methods

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is synthesized by a three-step process, beginning with the reaction of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-methyl-benzamide in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is then isolated and purified. The second step is the reaction of the isolated product with a reducing agent, such as sodium borohydride, to yield the final product: this compound.

Scientific Research Applications

3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied extensively in scientific research, and has been found to have a wide range of applications. It has been used in drug delivery systems, as it is able to interact with cell membranes, and has been used to study the inhibition of enzymes. In addition, this compound has been used in cancer treatments, due to its ability to interact with cell membranes and inhibit the growth of cancer cells. It has also been used in the study of other biological processes, such as signal transduction, gene expression, and cell proliferation.

properties

IUPAC Name

3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCGVHZCOCOKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.